2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1181746-78-0
VCID: VC2591357
InChI: InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3
SMILES: CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol

CAS No.: 1181746-78-0

Cat. No.: VC2591357

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol - 1181746-78-0

Specification

CAS No. 1181746-78-0
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 2-(benzylamino)-1-(4-ethylphenyl)ethanol
Standard InChI InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3
Standard InChI Key LQSOEPAYZCMLMT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O
Canonical SMILES CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol belongs to the class of β-amino alcohols, featuring three key structural components: a benzylamino group (C₆H₅CH₂NH-), an ethanol backbone (-CH₂CHOH), and a 4-ethylphenyl group attached at position 1 of the ethanol. The structural arrangement creates a molecule with both hydrophilic and lipophilic regions, influencing its chemical behavior and interactions with biological systems.

Based on structurally similar compounds, we can infer several physicochemical properties of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol:

Property2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol (inferred)2-(BENZYLAMINO)-1-(4-NITROPHENYL)ETHAN-1-OL2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Molecular FormulaC₁₇H₂₂NOC₁₅H₁₆N₂O₃C₁₅H₁₆FNO
Molecular Weight~254 g/mol272.29 g/mol 245.29 g/mol
Physical StateSolidSolidSolid
Melting PointLikely >100°C133°C Not specified
Boiling PointLikely >400°C465.8°C at 760mmHg Not specified
SolubilityLimited water solubility; soluble in organic solventsLimited water solubilityLimited water solubility

The presence of the ethyl group in place of the nitro or fluoro substituents found in similar compounds would significantly alter the electron distribution, affecting properties such as melting point, boiling point, and chemical reactivity. The ethyl group's electron-donating nature contrasts with the electron-withdrawing nitro and fluoro groups, potentially decreasing reactivity toward nucleophiles while increasing reactivity toward electrophiles.

Synthesis and Preparation Methods

The synthesis of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol would likely follow similar methodologies to those employed for structurally related compounds. Based on established synthetic routes for analogous compounds, a viable synthetic pathway would involve:

Synthetic Route

  • Reaction of benzylamine with 4-ethylphenylacetaldehyde to form an imine intermediate

  • Reduction of the imine using a suitable reducing agent (typically sodium borohydride)

  • Purification of the final product through crystallization or chromatography

This approach mirrors the synthetic pathway described for 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol, which involves "the reaction of benzylamine with 4-fluorophenylacetaldehyde under controlled conditions" in the presence of sodium borohydride to facilitate the reduction of the intermediate imine.

Industrial Scale Production

For larger-scale production, continuous flow reactors might offer advantages over traditional batch processes, as noted for the synthesis of related compounds: "In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product".

Safety ConcernRecommended PrecautionRationale
Skin contactWear appropriate glovesAmino alcohols may cause skin irritation
Eye protectionUse safety gogglesTo prevent potential eye irritation
InhalationWork in well-ventilated areasTo minimize exposure to vapors
StorageStore in tightly closed containers away from oxidizersTo maintain stability and prevent degradation
DisposalFollow local regulations for chemical wasteEnvironmental protection

The safety phrases applicable to related compounds include "S26-S36/37/39-S45" , which generally refer to eye contact precautions, wearing suitable protective clothing, and emergency response measures.

Structure-Activity Relationship Analysis

CompoundKey Structural DifferenceElectronic EffectSteric EffectExpected Impact on Properties
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-olReference compoundEthyl group is electron-donatingModerately bulky substituentBaseline reference
2-(BENZYLAMINO)-1-(4-NITROPHENYL)ETHAN-1-OLNitro group instead of ethylStrongly electron-withdrawingPlanar, resonance-stabilizedHigher reactivity, lower electron density at aromatic ring
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-olFluorine instead of ethylModerately electron-withdrawingMinimal steric hindranceEnhanced hydrogen bonding potential, different lipophilicity
(1R)-2-amino-1-(4-ethylphenyl)ethan-1-olSimple amino group vs. benzylaminoLess steric bulk at nitrogenReduced hydrophobic characterDifferent binding profile, altered biological activity

These structural comparisons highlight how the ethyl substituent in 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol would contribute to unique physicochemical properties and potentially distinctive biological activities compared to the nitro- and fluoro-substituted analogs.

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